molecular formula C18H16O2 B5846186 (1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one

(1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one

Cat. No.: B5846186
M. Wt: 264.3 g/mol
InChI Key: KKIMSIOZBKPANE-MKICQXMISA-N
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Description

(1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by its conjugated double bonds and aromatic rings, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

(1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated ketones and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Mechanism of Action

The mechanism of action of (1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their function. Its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • (1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-one
  • (1E,4E)-1-(4-hydroxyphenyl)-5-phenylpenta-1,4-dien-3-one
  • (1E,4E)-1-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one

Uniqueness

(1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one is unique due to its specific substitution pattern and electronic properties, which influence its reactivity and biological activity. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1E,4E)-1-(4-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c1-20-18-13-9-16(10-14-18)8-12-17(19)11-7-15-5-3-2-4-6-15/h2-14H,1H3/b11-7+,12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIMSIOZBKPANE-MKICQXMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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